molecular formula C8H8N2O6 B014551 1,2-Dimethoxy-4,5-dinitrobenzene CAS No. 3395-03-7

1,2-Dimethoxy-4,5-dinitrobenzene

Cat. No. B014551
CAS RN: 3395-03-7
M. Wt: 228.16 g/mol
InChI Key: WFDHPWTYKOAFBJ-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-4,5-dinitrobenzene is a chemical compound with the linear formula C8H8N2O6 . It has a molecular weight of 228.16 . This compound is a fluorescent compound that can be used as a probe to study the response elements in DNA .


Molecular Structure Analysis

The molecular structure of 1,2-Dimethoxy-4,5-dinitrobenzene consists of a benzene ring substituted with two methoxy groups and two nitro groups .

Scientific Research Applications

Fluorescent Compound in DNA Studies

  • Scientific Field : Biochemistry
  • Summary of Application : 1,2-Dimethoxy-4,5-dinitrobenzene is a fluorescent compound that can be used as a probe to study the response elements in DNA .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : It has been shown to inhibit HDAC activity and induce nuclear translocation of Nrf2 in wild-type mice .

Precursor for Anti-Cancer Agents

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : 1,4-Dimethoxy-2,3-dintrobenzene, which can be synthesized from 1,2-Dimethoxy-4,5-dinitrobenzene, is a precursor for the synthesis of potent bioreductive anti-cancer agents .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The synthesized compounds, the benzimidazole-4,7-diones and ring-fused benzimidazolequinones, have shown potential as anti-cancer agents .

Safety And Hazards

1,2-Dimethoxy-4,5-dinitrobenzene is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

1,2-dimethoxy-4,5-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O6/c1-15-7-3-5(9(11)12)6(10(13)14)4-8(7)16-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDHPWTYKOAFBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70278794
Record name 1,2-Dimethoxy-4,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethoxy-4,5-dinitrobenzene

CAS RN

3395-03-7
Record name 3395-03-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93402
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3395-03-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46825
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3395-03-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10114
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Dimethoxy-4,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
EJ Foster, RB Jones, C Lavigueur, VE Williams - pstorage-acs-6854636.s3 …
All solvents employed were reagent grade. 1, 2-Phenylenediamine, 4, 5-d ichloro-1, 2-phenylenediamine, 4-chloro-1, 2-phenylenediamine, 4-nitro-1, 2-phenylenediamine, 3, 4-…
M Zhu, H Baek, R Liu, A Song, K Lam… - BioMed Research …, 2009 - hindawi.com
The antioxidant response element (ARE) and its transcription factor, nuclear factor-erythroid 2 p45-related factor 2 (Nrf2), are potential targets for cancer chemoprevention. We sought to …
Number of citations: 9 www.hindawi.com
BG Gowenlock, B King, J Pfab - Journal of Chemical …, 2000 - journals.sagepub.com
The products of reaction of nitrogen dioxide/dinitrogen tetraoxide with dichloromethane solutions of three different methoxybenzenes are studied and interpreted in terms of initial …
SH Chang, SA Cho - Journal of the Korean Chemical Society, 1988 - koreascience.kr
The crown ether ring of 20, 21, 24, 25-tetranitrodibenzo-18-crown-6 (TNDB-18-C-6) was cleaved by various alcoholic bases to give 2, 4, 5-trialkoxynitrobenzene derivatives and 4, 5-…
Number of citations: 0 koreascience.kr
F Sander, S Tussetschläger, S Sauer, M Kaller… - Liquid …, 2012 - Taylor & Francis
Two series of o-diamidobenzenes, bearing long-chain alkyl substituted gallic ester groups, have been synthesised. The 3,4,5,6-unsubstituted amides 7 with a minimum chain length of …
I Nemet, L Varga-Defterdarović, Z Turk - Clinical biochemistry, 2004 - Elsevier
Objectives: To detect methylglyoxal (MG), a highly reactive α-oxoaldehyde found widespread throughout biological life, in human plasma using reverse-phase high-performance liquid …
J Hu, D Zhang, S Jin, SZD Cheng… - Chemistry of …, 2004 - ACS Publications
A synthetic route to fused bisphenazine compounds has been developed. Thus, 2,7-di-tert-butyl-quinoxalino[2‘,3‘,9,10]phenanthro[4,5-abc]phenazine-6,7,15,16-tetraalkoxy compounds …
Number of citations: 72 0-pubs-acs-org.brum.beds.ac.uk
E Alcalde, I Dinares, J Frigola - European journal of medicinal chemistry, 1991 - Elsevier
Quantitative structure-activity — relationships between the in vitro anti-leishmanial activity of N-benzimidazolyl-2,4,6-triphenylpyridinium salts 6 and pyridinium benzimidazolate …
CF Cooper - 1978 - search.proquest.com
thesis and dissertation copies are in typewriter face, while others may be Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films …
G Knör, M Leirer, A Vogler - Journal of Organometallic Chemistry, 2000 - Elsevier
The novel organometallic complexes Re(BQDIR)(CO) 3 Cl with BQDIR=4,5-substituted o-benzoquinone diimines (R=H, Me, OMe, Cl) have been prepared and characterized by …

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